1-(4-Iodo-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(4-Iodo-benzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 4-iodobenzyl group
Preparation Methods
The synthesis of 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-iodobenzyl bromide with pyrazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, can enhance yield and purity.
Chemical Reactions Analysis
1-(4-Iodo-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Iodo-benzyl)-1H-pyrazol-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Iodo-benzyl)-1H-pyrazol-4-ol is not fully understood. it is known to interact with specific molecular targets, such as enzymes or receptors, through its iodine and pyrazole moieties . These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
1-(4-Iodo-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
4-Iodobenzyl alcohol: This compound has a similar structure but lacks the pyrazole ring, making it less versatile in certain chemical reactions
1-(4-Iodobenzyl)piperazine: This compound features a piperazine ring instead of a pyrazole ring, which can lead to different biological activities and applications.
4-((4-Iodobenzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile: This compound has a triazole ring and is used in imaging studies.
The uniqueness of this compound lies in its combination of the 4-iodobenzyl group with the pyrazole ring, providing a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOOCKQKEVGGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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